![molecular formula C19H17NO B112590 4-[3-(Benzyloxy)phényl]aniline CAS No. 400749-48-6](/img/structure/B112590.png)
4-[3-(Benzyloxy)phényl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Benzyloxy)phenyl]aniline is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aniline moiety
Applications De Recherche Scientifique
4-[3-(Benzyloxy)phenyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and polymers with specific properties.
Mécanisme D'action
Target of Action
It is often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its primary targets could be palladium catalysts or other reactants in these reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, 4-[3-(Benzyloxy)phenyl]aniline likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
One study suggests that a compound with a similar structure exhibits cytotoxicity in breast cancer cells , indicating potential anticancer activity. It’s important to note that the effects can vary depending on the specific cellular context and the presence of other compounds.
Action Environment
Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence its reactivity and effectiveness, particularly in the context of suzuki–miyaura coupling reactions .
Analyse Biochimique
Biochemical Properties
It has been identified as a small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R) .
Cellular Effects
4-[3-(Benzyloxy)phenyl]aniline has been shown to influence cell function, particularly in relation to the GLP-1R . It exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Molecular Mechanism
It is known to activate the GLP-1R , which suggests it may bind to this receptor and potentially influence its activity. This could involve enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known to interact with the GLP-1R , suggesting it may be involved in related metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Benzyloxy)phenyl]aniline typically involves the following steps:
Benzylation of Phenol: The initial step involves the benzylation of phenol to form benzyloxybenzene. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.
Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position relative to the benzyloxy group.
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-[3-(Benzyloxy)phenyl]aniline.
Industrial Production Methods: Industrial production of 4-[3-(Benzyloxy)phenyl]aniline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3-(Benzyloxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the benzyloxy moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Comparaison Avec Des Composés Similaires
4-[3-(Methoxy)phenyl]aniline: Similar structure but with a methoxy group instead of a benzyloxy group.
4-[3-(Ethoxy)phenyl]aniline: Contains an ethoxy group in place of the benzyloxy group.
4-[3-(Propoxy)phenyl]aniline: Features a propoxy group instead of a benzyloxy group.
Uniqueness: 4-[3-(Benzyloxy)phenyl]aniline is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
4-(3-phenylmethoxyphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQGTOLKQJLCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399822 |
Source


|
| Record name | 4-[3-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400749-48-6 |
Source


|
| Record name | 4-[3-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
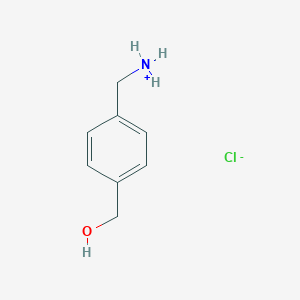
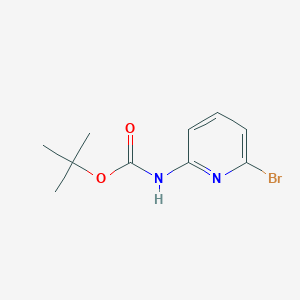


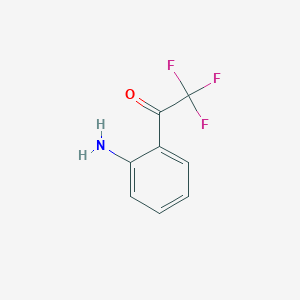
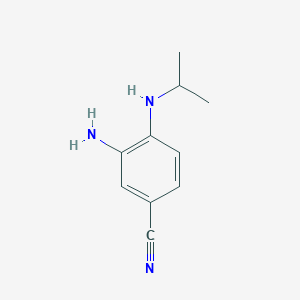
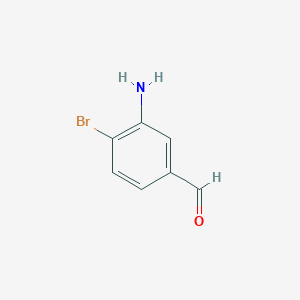
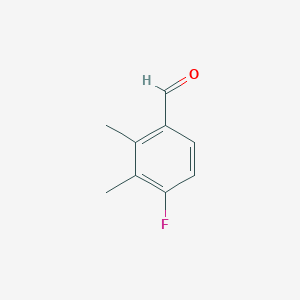
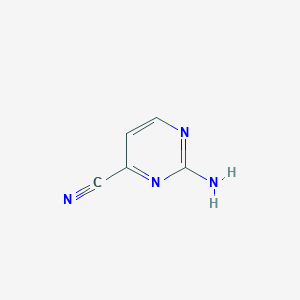
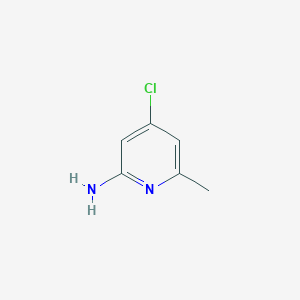
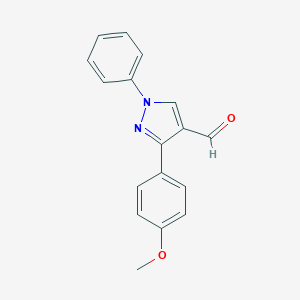
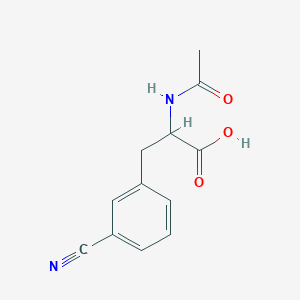
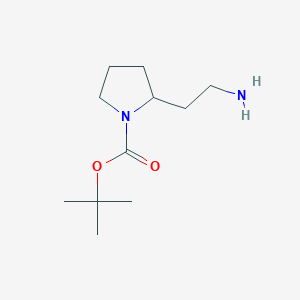
![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)
